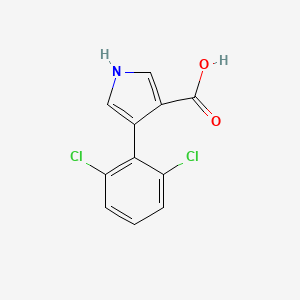

4-(2,6-dichlorophenyl)-1H-pyrrole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-(2,6-dichlorophenyl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c12-8-2-1-3-9(13)10(8)6-4-14-5-7(6)11(15)16/h1-5,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZVIVQQLTUDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CNC=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Continuous Flow One-Step Synthesis Method

A pioneering method reported by Herath and Cosford involves a one-step continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones, which is adaptable to the preparation of 4-(2,6-dichlorophenyl)-1H-pyrrole-3-carboxylic acid analogs.

- Reactants: tert-butyl acetoacetate derivatives, 2,6-dichlorophenyl-substituted α-bromoketones, and appropriate amines.

- Reaction Conditions: Use of bases such as N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at elevated temperatures (~200 °C) under pressure (5 bar).

- Process: The reaction mixture is passed through a microreactor enabling rapid conversion (within 8 minutes) to the pyrrole intermediate.

- In situ Hydrolysis: The HBr generated during the Hantzsch reaction hydrolyzes the tert-butyl ester protecting groups to yield the free carboxylic acid directly in the flow system.

- Advantages: High efficiency, avoidance of isolation of intermediates, and scalability.

Table 1: Representative Reaction Conditions and Yields

| Entry | β-Ketoester Type | Amine Used | α-Bromoketone Substituent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | tert-butyl acetoacetate | Ammonium carbamate | 2,6-dichlorophenyl α-bromoketone | 200 | 75-85 | Direct acid formation |

| 2 | ethyl acetoacetate | Benzylamine | Phenyl α-bromoketone | 200 | 80-90 | For N-substituted pyrroles |

This method has been successfully extended to prepare N-H pyrrole-3-carboxylic acids by generating the required aminobutenoate starting materials in situ.

Batch Synthesis via Schiff Base Heterocyclization

Another documented approach involves the heterocyclization of Schiff bases derived from 2,6-dichlorobenzaldehyde and appropriate amines, followed by cyclization to yield substituted pyrrole-3-carboxylic acids.

- Step 1: Formation of α,β-unsaturated ketones by aldol condensation of 2,6-dichlorobenzaldehyde with ketones under basic conditions (e.g., 40% KOH).

- Step 2: Preparation of Schiff bases by condensation of these ketones with amines in ethanol with catalytic piperidine.

- Step 3: Cyclization and oxidation steps to form the pyrrole ring, yielding this compound derivatives.

- Reaction Conditions: Reflux in ethanol for extended periods (up to 24 hours), followed by acidification and crystallization.

Table 2: Summary of Batch Reaction Conditions

| Step | Reagents/Conditions | Duration | Outcome |

|---|---|---|---|

| Aldol Condensation | 2,6-Dichlorobenzaldehyde + Ketone + 40% KOH | 24 h stirring | α,β-Unsaturated ketone |

| Schiff Base Formation | Ketone + Amine + Piperidine in ethanol | 10 h reflux | Schiff base intermediate |

| Cyclization | Acidification and heating | Variable | Pyrrole-3-carboxylic acid |

This method is classical but less efficient compared to continuous flow synthesis due to longer reaction times and multi-step isolation.

Halogenation and Functional Group Transformations

Selective halogenation of pyrrole derivatives is another route to introduce the 2,6-dichlorophenyl substituent or related halogenated moieties on the pyrrole ring or its precursors.

- Chlorination: Use of N-chlorosuccinimide (NCS) for chlorination of pyrrole esters or aldehydes at controlled temperatures.

- Acylation: Friedel–Crafts acylation on pyrrole-2-carbaldehyde followed by chlorination to obtain halogenated pyrrole carboxylic acid derivatives.

- Purification: Crystallization from dichloromethane to isolate pure chlorinated products with moderate to good yields (~60%).

This approach is useful for introducing halogen substituents post-pyrrole formation but requires careful control to avoid over-chlorination and side products.

Comparative Analysis of Preparation Methods

| Aspect | Continuous Flow Synthesis | Batch Schiff Base Cyclization | Post-Pyrrole Halogenation |

|---|---|---|---|

| Reaction Time | Minutes (8-10 min) | Hours to days | Hours |

| Yield | Moderate to high (75-90%) | Moderate (variable) | Moderate (~60%) |

| Scalability | High (microreactor-based) | Limited by batch size | Moderate |

| Purity | High (in situ hydrolysis reduces steps) | Requires multiple purifications | Requires chromatographic separation |

| Complexity | One-pot, multi-component | Multi-step, isolation of intermediates | Additional functionalization step |

Research Findings and Practical Considerations

- The continuous flow method utilizing tert-butyl acetoacetates and 2-bromo derivatives is the most efficient and modern approach, enabling rapid synthesis of this compound with minimal purification steps.

- The use of DIPEA as a base and DMF as solvent at elevated temperature is critical for high conversion rates.

- In situ hydrolysis of tert-butyl esters by generated HBr streamlines the process, avoiding separate deprotection steps.

- Batch methods based on Schiff base heterocyclization remain valuable for structural analog synthesis but are less time-efficient.

- Post-synthesis halogenation techniques provide alternative routes but may require chromatographic purification and careful reaction control.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dichlorophenyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include:

- Acid chlorides and esters from oxidation.

- Alcohol derivatives from reduction.

- Substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrole compounds, including 4-(2,6-dichlorophenyl)-1H-pyrrole-3-carboxylic acid, exhibit significant anticancer properties. A notable study demonstrated that pyrrole-based compounds can target the colchicine site on tubulin, leading to microtubule destabilization and subsequent antiproliferative effects against various cancer cell lines. The compound's structural modifications allow for enhanced activity against multidrug-resistant cancer cells, making it a promising candidate for further development in cancer therapeutics .

Table 1: Antiproliferative Activity of Pyrrole Derivatives

| Compound | Structure Modification | IC50 (µM) | Microtubule Depolymerization EC50 (µM) |

|---|---|---|---|

| JG-03-14 | 3,4-Dimethoxyphenyl | 0.036 ± 0.002 | 0.490 |

| This compound | N/A | TBD | TBD |

Protein Kinase Inhibition

The compound has also shown promise as a protein kinase inhibitor. Specifically, it has been identified as an inhibitor of Cdc7 and other cyclin-dependent kinases (Cdks), which are crucial in regulating the cell cycle and are often overactive in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells .

Case Studies

Several studies have highlighted the efficacy of pyrrole derivatives in preclinical models of cancer:

- A study found that certain analogs exhibited low nanomolar activity against resistant cancer cell lines, suggesting their potential as effective treatments for drug-resistant tumors .

- Another investigation into structure-activity relationships revealed that specific substitutions on the pyrrole ring significantly enhanced antiproliferative activity, indicating that further optimization could yield even more potent compounds .

Table 2: Summary of Case Studies on Pyrrole Derivatives

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

- Optimization of Structure : Continued efforts to modify the pyrrole scaffold could lead to compounds with improved potency and selectivity.

- Clinical Trials : Advancing promising candidates into clinical trials will be essential to evaluate their safety and efficacy in humans.

- Mechanistic Studies : Further investigations into the molecular mechanisms underlying their action can provide insights into how these compounds can be effectively utilized in therapy.

Mechanism of Action

The mechanism of action of 4-(2,6-dichlorophenyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physical Properties

The compound shares structural similarities with several halogenated heterocycles, particularly those containing dichlorophenyl substituents. Key analogues include:

Key Observations :

- The acid chloride derivative (C₁₁H₆Cl₃NO₂) is more reactive due to the electron-withdrawing chlorine atom, making it a preferred intermediate for synthesizing amides or esters .

Antimicrobial Activity

- Isoxazole Derivatives : The 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid has shown moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL) in standardized CLSI assays .

- Pyrazole Derivatives : 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives synthesized via green chemistry methods exhibit stronger antimicrobial effects (e.g., MIC: 8 µg/mL against E. coli), attributed to the nitrile group enhancing membrane permeability .

Antioxidant Activity

- Pyrazole Derivatives : Compounds like 2,3-dihydro-1H-pyrazole-4-carbonitriles demonstrate significant DPPH radical scavenging (IC₅₀: 28–45 µg/mL), linked to electron-donating substituents .

- Pyrrole/Isoxazole Analogues : The absence of electron-rich groups (e.g., nitriles or hydroxyls) in this compound and its isoxazole counterpart may limit antioxidant efficacy.

Biological Activity

4-(2,6-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 246.09 g/mol

- Structure : It consists of a pyrrole ring substituted with a 2,6-dichlorophenyl group and a carboxylic acid functional group.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal properties:

- Antibacterial Activity : Preliminary studies suggest that the compound is effective against various bacterial strains. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

- Antifungal Activity : The compound also demonstrates antifungal activity, with MIC values indicating effectiveness against common fungal pathogens .

Anti-inflammatory Properties

In addition to its antimicrobial effects, there is evidence suggesting that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of developing new therapeutic agents for inflammatory diseases .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within biological systems, potentially inhibiting key enzymes or receptors involved in pathogenic processes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other similar pyrrole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,6-Dichlorophenylacetic Acid | Contains a dichlorophenyl group | Moderate antibacterial activity |

| 4-(2,6-Dichlorophenyl)pyrrole | Lacks carboxylic acid group | Limited biological activity |

| This compound | Contains both pyrrole and carboxylic acid groups | High antibacterial and antifungal activity |

The presence of both the dichlorophenyl and carboxylic acid moieties in this compound contributes to its enhanced biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Study on Antibacterial Efficacy : A study published in MDPI evaluated various pyrrole derivatives for their antibacterial properties. The results indicated that compounds similar to this compound exhibited significant activity against Staphylococcus aureus, leading to further investigations into their structure-activity relationships .

- Mechanistic Insights : Research utilizing X-ray crystallography has begun to elucidate how pyrrole derivatives interact at a molecular level with bacterial targets. While specific data on this compound is limited, insights from related compounds suggest potential binding interactions that warrant further exploration .

- Potential for Drug Development : Given its unique structure and promising bioactivity, this compound is being considered as a lead for developing new antimicrobial agents. Its structural features may allow for modifications that enhance efficacy while minimizing toxicity .

Q & A

Q. What are the established synthetic pathways for 4-(2,6-dichlorophenyl)-1H-pyrrole-3-carboxylic acid, and what experimental conditions are critical for yield optimization?

Methodological Answer: A common approach involves multi-step synthesis starting with 2,6-dichlorophenylhydrazine hydrochloride, which can undergo condensation with β-keto esters or similar carbonyl derivatives to form the pyrrole core. Cyclization under acidic or thermal conditions is critical, with catalysts like palladium or copper enhancing reaction efficiency (e.g., Suzuki coupling for aryl group introduction). Solvent selection (e.g., DMF or toluene) and temperature control (e.g., reflux at 110–130°C) significantly impact yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- NMR (¹H/¹³C): Confirm the presence of the pyrrole ring (δ 6.5–7.5 ppm for aromatic protons) and the dichlorophenyl group (distinct splitting patterns due to Cl substituents).

- IR Spectroscopy: Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass).

Cross-referencing with crystallographic data (e.g., X-ray diffraction) from analogous compounds ensures accuracy .

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer: The compound is prone to decomposition at elevated temperatures (>200°C) and should be stored in anhydrous conditions under inert gas (e.g., N₂). Light-sensitive degradation necessitates amber glassware. Regular stability assays (e.g., HPLC monitoring at 225 nm) under varying pH (4–9) and temperature (-20°C to 25°C) are advised to determine optimal storage protocols .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT for transition state analysis) and reaction path searches can predict favorable pathways and intermediates. Tools like ICReDD integrate computational screening with experimental validation to identify optimal catalysts (e.g., Pd/Cu systems) and solvent combinations, reducing trial-and-error iterations. Machine learning models trained on reaction databases further refine condition selection .

Q. What experimental design strategies resolve contradictions in physicochemical or biological data for this compound?

Methodological Answer:

- Factorial Design: Systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) to isolate confounding variables.

- Statistical Validation: Use ANOVA or regression analysis to quantify parameter significance.

- Cross-disciplinary Validation: Compare computational predictions (e.g., docking studies for bioactivity) with in vitro assays (e.g., enzyme inhibition IC₅₀) to reconcile discrepancies. Iterative feedback between theory and experiment is critical .

Q. How can researchers design experiments to elucidate the compound’s reaction mechanisms?

Methodological Answer:

- Isotopic Labeling: Track proton transfer pathways using deuterated solvents or ¹³C-labeled reactants.

- Kinetic Studies: Monitor reaction progress via UV-Vis or LC-MS to derive rate laws.

- In Situ Spectroscopy: Raman or IR spectroscopy captures transient intermediates.

Combined with computational mechanistic modeling (e.g., transition state simulations), this approach clarifies nucleophilic/electrophilic behavior .

Q. What methodologies are effective for evaluating the compound’s biological activity in drug discovery?

Methodological Answer:

- In Vitro Assays: Screen against target enzymes (e.g., kinases) using fluorescence-based assays or SPR for binding affinity.

- ADMET Profiling: Assess metabolic stability (microsomal assays), permeability (Caco-2 models), and toxicity (MTT assays).

- Structural Analogs: Compare bioactivity with derivatives (e.g., methyl esters or amides) to establish SAR. PubChem CID 2739317 and related entries provide reference data for benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.